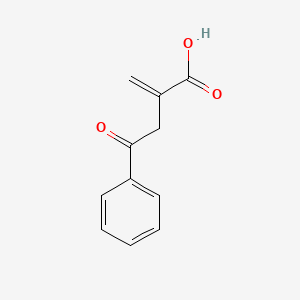

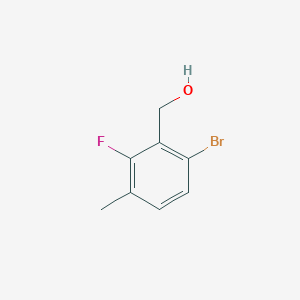

2-Methylidene-4-oxo-4-phenylbutanoic acid

Overview

Description

2-Methyl-4-oxo-4-phenylbutanoic Acid is a chemical reagent used in the synthesis of various pharmaceutically active compounds . It is also known as β-benzoylpropionic acid . It has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .

Synthesis Analysis

The synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid has been optimized using a central-composite rotatable design (CCRD) and response surface methodology (RSM) . In the early 1990s, two different polymorphs of 4-oxo-4-phenylbutanoic acid were synthesized. The crystal of the first one, VERMAG, was obtained from methanol, while the second modification was synthesized in benzene .Molecular Structure Analysis

A new Z = 8, Z’ = 2 polymorph of 4-oxo-4-phenylbutanoic acid, C10H10O3, was obtained . The previously published two polymorphs with CCDC codes VERMAG and VERMAG01 crystallize with Z = 4, Z’ = 1 in monoclinic space groups . All polymorphs contain dimers of molecules bounded by intermolecular hydrogen bonds leaving carbonyl groups at Position 4 unaffected .Physical And Chemical Properties Analysis

2-Methyl-4-oxo-4-phenylbutanoic acid has a molecular weight of 192.21 . It has a melting point of 140-142°C . The boiling point is 360.9°C at 760 mmHg .Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Methylidene-4-oxo-4-phenylbutanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . The compound’s interaction with its target results in the inhibition of the MK biosynthesis pathway.

Biochemical Pathways

The compound affects the bacterial menaquinone (MK) biosynthesis pathway . By inhibiting MenB, the compound disrupts the production of MK, a crucial component of the bacterial electron transport chain. This disruption can lead to downstream effects such as impaired energy production in bacteria.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production in bacteria. By inhibiting the MK biosynthesis pathway, the compound can potentially lead to bacterial cell death .

properties

IUPAC Name |

2-methylidene-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDYOAKQTRLNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)